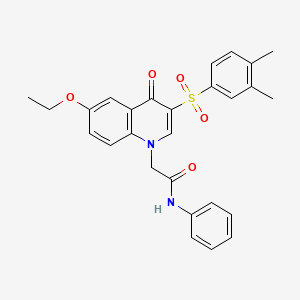
2-(3-((3,4-dimethylphenyl)sulfonyl)-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class (e.g., ester, amide, alkane) is also identified based on its functional groups.
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions, starting from simple precursors. The choice of reactions depends on the functional groups present in the target molecule. Common reactions include substitution, addition, elimination, and rearrangement reactions.Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry). These techniques provide information about the types of atoms in the compound, their connectivity, and the 3D arrangement of the atoms.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The reactivity of an organic compound is largely determined by its functional groups. For example, alcohols can be dehydrated to form alkenes, while carboxylic acids can react with alcohols to form esters.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity/basicity, reactivity, and stability can also be analyzed.Scientific Research Applications
Structural and Photophysical Properties
- Host-Guest Complexes and Fluorescence Emission : The study by Karmakar et al. explored structural aspects and properties of salts and inclusion compounds related to isoquinoline derivatives, revealing how their interactions with acids and guest molecules affect gel formation, crystallinity, and fluorescence emission. This research provides insights into the molecular architecture and photophysical properties, potentially useful for developing advanced materials with specific optical properties (Karmakar, Sarma, & Baruah, 2007).
Chemical Synthesis and Catalysis
- Photooxidation Catalysts : Li and Ye detailed the synthesis and characterization of cationic Ir(III) complexes demonstrating significant photocatalytic activity for the oxidation of sulfides into sulfoxides under mild conditions. This work highlights the compound's utility in efficient and selective chemical transformations, relevant for environmental and synthetic chemistry applications (Li & Ye, 2019).
Molecular Structure Analysis
- Crystallography of Isoquinoline Derivatives : The crystal structure of various isoquinoline derivatives, as reported by Celik et al., provides valuable information on their molecular conformation, intermolecular interactions, and potential for forming stable crystalline materials. These insights are crucial for the design of molecular materials with desired physical and chemical properties (Celik, Akkurt, Jarrahpour, Rad, & Çelik, 2015).
Anticancer Research
- Anticancer Agents Synthesis : Fang et al. reported on the design, synthesis, and evaluation of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, showing moderate to high levels of antitumor activities against various cancer cell lines. This research suggests the potential application of these compounds in developing new anticancer therapies (Fang, Wu, Xiao, Tang, Li, Ye, Xiang, & Hu, 2016).
Safety And Hazards
The safety and hazards of a compound are usually determined through laboratory testing. This includes studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
Future directions could involve finding new synthetic routes to the compound, discovering new reactions it can undergo, or finding new applications for the compound in areas like medicine or materials science.
properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-4-34-21-11-13-24-23(15-21)27(31)25(35(32,33)22-12-10-18(2)19(3)14-22)16-29(24)17-26(30)28-20-8-6-5-7-9-20/h5-16H,4,17H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNDZNQGAUIPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)C)C)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((3,4-dimethylphenyl)sulfonyl)-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

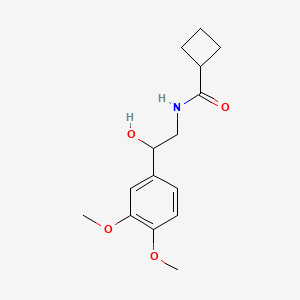
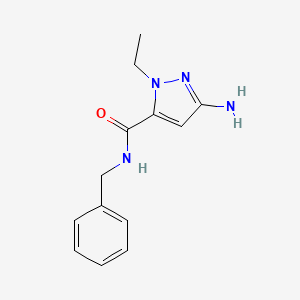
![[3-Amino-4-(benzenesulfonyl)-5-(3-chloroanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2844783.png)
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2844784.png)
![4-[1-[4-(Trifluoromethyl)phenyl]sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2844785.png)

![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylic acid](/img/structure/B2844788.png)
![2-{[3-bromo-4-(trifluoromethyl)phenyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2844793.png)
![Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B2844794.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline](/img/structure/B2844795.png)
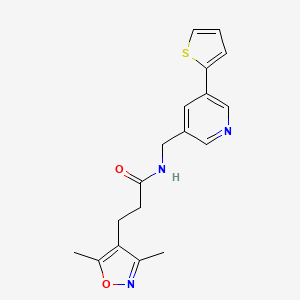
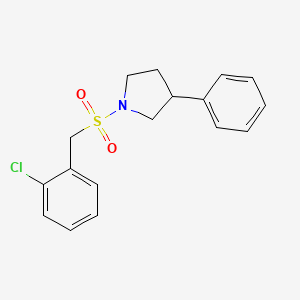
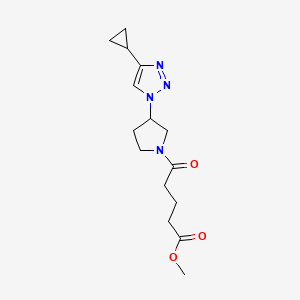
![1-[(2,4-Dichloropyridin-3-yl)sulfonyl]-4-ethynylpiperidin-4-ol](/img/structure/B2844801.png)